molecular formula C6H6FNO2S B182581 2-Fluorobenzenesulfonamide CAS No. 30058-40-3

2-Fluorobenzenesulfonamide

Cat. No. B182581
CAS RN: 30058-40-3
M. Wt: 175.18 g/mol
InChI Key: WFLBWYLZCQOPCA-UHFFFAOYSA-N
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Description

2-Fluorobenzenesulfonamide is a chemical compound that has been studied for its potential in various pharmaceutical applications. It is a derivative of benzenesulfonamide with a fluorine atom introduced at the ortho position. This structural modification has been found to enhance the selectivity and potency of the compound in inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory and pain relief medications .

Synthesis Analysis

The synthesis of 2-fluorobenzenesulfonamide derivatives has been explored in the context of developing selective COX-2 inhibitors. For instance, the compound 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, identified as JTE-522, was synthesized and found to be a potent and selective COX-2 inhibitor, currently in phase II clinical trials . Additionally, N-fluorobenzenesulfonimide (NFSI) has been used as a reagent in various fluorination reactions, indicating the versatility of fluorobenzenesulfonamide derivatives in synthetic chemistry .

Molecular Structure Analysis

The introduction of fluorine atoms into the benzenesulfonamide structure has been shown to significantly affect the binding potency of these compounds to various enzymes. For example, tetrafluorobenzenesulfonamides have demonstrated nanomolar binding potency toward carbonic anhydrase isozymes, with fluorinated compounds showing higher binding potency than non-fluorinated ones . The crystal structures of these compounds in complex with different isozymes have been determined, providing insights into their molecular interactions and binding affinities .

Chemical Reactions Analysis

Fluorobenzenesulfonamide derivatives have been utilized in a variety of chemical reactions. The use of NFSI has been reported in the ortho-fluorination of 2-arylbenzothiazoles, showcasing a practical method to synthesize valuable fluorinated products . NFSI has also been employed as an electrophilic nitrogen source in the Pd-catalyzed diamination of unactivated alkenes, leading to the formation of cyclic diamine derivatives . These studies highlight the reactivity of fluorobenzenesulfonamide derivatives in facilitating diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorobenzenesulfonamide derivatives are influenced by the presence of the fluorine atom. The binding of 4-fluorobenzenesulfonamide to carbonic anhydrases has been studied using NMR spectroscopy, revealing that the inhibitor binds as an anion at the active site and induces significant reorganization of the protein's tertiary structure . The introduction of fluorine atoms has also been shown to enhance the selectivity and potency of these compounds as enzyme inhibitors, which is a desirable property for the development of pharmaceutical agents .

Scientific Research Applications

  • Selective Cyclooxygenase-2 Inhibitors : 2-Fluorobenzenesulfonamide derivatives, specifically 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds show promise in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

  • Carbonic Anhydrase Complex Studies : The interaction of 4-fluorobenzenesulfonamide with human carbonic anhydrases has been explored using NMR spectroscopy. This study provides insights into the stoichiometry and dynamics of enzyme-inhibitor complexes, which are relevant in understanding enzyme function and inhibition (Dugad & Gerig, 1988).

  • Enantioselective Fluorination in Organic Chemistry : 2-Fluorobenzenesulfonamide derivatives have been employed in the enantioselective fluorination of 2-oxindoles, facilitated by chiral palladium complexes. This process is important in the synthesis of various organic compounds with potential pharmaceutical applications (Wang et al., 2014).

  • Synthesis of Fluorine-18 Labeled Compounds : 2-Fluorobenzenesulfonamide derivatives have been used in the synthesis of fluorine-18 labeled compounds, which are significant in the development of β-cell imaging agents for diabetes research (Shiue et al., 2001).

  • Novel Synthesis Methods : Innovative methods for synthesizing 2-chloro enesulfonamides using N-chloro-N-fluorobenzenesulfonamides have been developed, demonstrating the versatility of 2-fluorobenzenesulfonamide in organic synthesis (Zhao et al., 2017).

  • Investigations in Coordination Chemistry : The preparation and characterization of new platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide have been explored. This research is significant in the field of coordination chemistry and the development of novel compounds (Amim et al., 2008).

  • Aminochlorination of Alkenes : The aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide has been developed, showcasing the compound's importance in organic synthesis and the creation of diverse chemical structures (Pu et al., 2016).

Safety And Hazards

2-Fluorobenzenesulfonamide is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLBWYLZCQOPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184110
Record name 2-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzenesulfonamide

CAS RN

30058-40-3
Record name 2-Fluorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030058403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorobenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
H Hashimoto, K Imamura, J Haruta… - Journal of medicinal …, 2002 - ACS Publications
… This work led to the identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522 [9d, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide], which is …
Number of citations: 145 pubs.acs.org
VM Krishnamurthy, BR Bohall, CY Kim… - Chemistry–An Asian …, 2007 - Wiley Online Library
… – 20 Their results suggested a binding stoichiometry of 2:1 for 2-fluorobenzenesulfonamide (2-FBS), 3-fluorobenzenesulfonamide (3-FBS), and 4-fluorobenzenesulfonamide (4-FBS) to …
Number of citations: 63 onlinelibrary.wiley.com
LB Dugad, CR Cooley, JT Gerig - Biochemistry, 1989 - ACS Publications
… The simultaneous binding of two molecules of inhibitor is particularly strongly indicated by the experiment wherein one molecule of 2-fluorobenzenesulfonamide and one …
Number of citations: 32 pubs.acs.org
Y Yu, Z Xu, L Du, M Jin, C Dong, HB Zhou, S Wu - MedChemComm, 2019 - pubs.rsc.org
… N-(1-Benzothiophen-3-ylmethyl)-2-fluorobenzenesulfonamide 12h. 33% yield as a grey solid, mp 197–199 C. H NMR (400 MHz, CDCl 3 ) δ 7.82–7.77 (m, 1H), 7.70–7.65 (m, 1H), 7.61–…
Number of citations: 3 pubs.rsc.org
HL Li, HW Zhang, DD Chen, L Zhong… - Acta Pharmacologica …, 2002 - europepmc.org
AIM: To investigate whether JTE-522 [4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide], a selective COX-2 inhibitor, can induce apoptosis and inhibit cell proliferation …
Number of citations: 42 europepmc.org
Y Mizutani, H Nakanishi, YN Li, N Sato, A Kawauchi… - The Journal of …, 2004 - Elsevier
… We examined whether the selective COX-2 inhibitor JTE-522 (4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide) synergizes with anticancer agents in cytotoxicity and …
Number of citations: 41 www.sciencedirect.com
H Niki, M Yamada, K Yamaki, S Mue… - European journal of …, 1998 - Elsevier
… Recently, JTE-522 (4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide), the chemical structure of which is shown in Fig. 1, has been synthesized as a novel selective …
Number of citations: 8 www.sciencedirect.com
KK Sethi, D Vullo, SM Verma, M Tanç, F Carta… - Bioorganic & medicinal …, 2013 - Elsevier
… 0.002 mol (0.380 g) of 4-amino-2-fluorobenzenesulfonamide stirred under nitrogen environment with 0.002 mol (0.927 g) of 4,5,6,7-tetrabromo isobenzofuran-1,3-dione to produce …
Number of citations: 27 www.sciencedirect.com
M Yamada, Y Numaguchi, K Okumura… - … , and vascular biology, 2002 - Am Heart Assoc
… expression of COX isoforms and evaluated the role of COX-2 with regard to the effects of PCS gene transfer by using 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide (…
Number of citations: 38 www.ahajournals.org
Z Li, Y Shimada, A Kawabe, F Sato, M Maeda… - …, 2001 - academic.oup.com
… JTE-522 (4-[4-cyclohexyl-2-methyloxazol-5-yl]-2-fluorobenzenesulfonamide) was determined to be a novel selective COX-2 inhibitor. In vitro COX activity assays using isolated COX-1 …
Number of citations: 57 academic.oup.com

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